molecular formula C11H19NO3 B8619062 1-Tert-butoxycarbonyl-1,2,5,6-tetrahydropyridine-3-methanol

1-Tert-butoxycarbonyl-1,2,5,6-tetrahydropyridine-3-methanol

Cat. No. B8619062
M. Wt: 213.27 g/mol
InChI Key: NIJZAVKLZUKHFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Tert-butoxycarbonyl-1,2,5,6-tetrahydropyridine-3-methanol is a useful research compound. Its molecular formula is C11H19NO3 and its molecular weight is 213.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Tert-butoxycarbonyl-1,2,5,6-tetrahydropyridine-3-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Tert-butoxycarbonyl-1,2,5,6-tetrahydropyridine-3-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Tert-butoxycarbonyl-1,2,5,6-tetrahydropyridine-3-methanol

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl 5-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-4-5-9(7-12)8-13/h5,13H,4,6-8H2,1-3H3

InChI Key

NIJZAVKLZUKHFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC=C(C1)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a cold (−20° C.) solution of 1-tert-butyl 3-methyl 5,6-dihydro-1,3(2H)-pyridinedicarboxylate (700.0 mg, 2.90 mmol) in dry toluene (40 mL) was added a solution of diisobutylaluminum hydride in toluene (1.5 M, 4.83 mL, 7.25 mmol) dropwise under an argon atmosphere. The reaction mixture was stirred at 0° C. for 30 min and then stirred at room temperature. The reaction was quenched by an addition of water and the stirring was continued for additional 1 hr. The precipitated aluminum salts were filtered off. The filtrate was diluted with saturated NH4Cl solution, extracted with ethyl acetate. The separated organic phase was washed with brine, dried over MgSO4, filtered and evaporated to give tert-butyl 5-(hydroxymethyl)-3,6-dihydro-1(2H)-pyridinecarboxylate, which was used for the next reaction without further purification. (580.0 mg, yield 94%)
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700 mg
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40 mL
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4.83 mL
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Synthesis routes and methods II

Procedure details

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